![molecular formula C14H23N3 B5291320 N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine](/img/structure/B5291320.png)
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine, also known as MPPE, is a chemical compound that belongs to the class of psychoactive substances. The compound is synthesized through a series of chemical reactions and has been found to have a range of potential applications in scientific research. In
Mecanismo De Acción
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine acts as a selective dopamine D3 receptor antagonist. This means that it blocks the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of dopamine at this receptor, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine reduces the reinforcing effects of drugs of abuse and may have potential as a treatment for addiction.
Biochemical and Physiological Effects:
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of biochemical and physiological effects. In animal studies, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the reinforcing effects of drugs of abuse, including cocaine and methamphetamine. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been found to reduce the locomotor activity of animals, indicating a potential sedative effect. In addition, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments is that it has a high degree of selectivity for the dopamine D3 receptor. This means that it is less likely to have off-target effects, which can be a problem with other compounds that target dopamine receptors. However, one limitation of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is that it has relatively low potency, which means that high concentrations of the compound may be needed to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine. One area of research is in the development of more potent compounds that target the dopamine D3 receptor. Another area of research is in the development of compounds that target other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the safety and efficacy of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in humans, which will be important for the development of new treatments for addiction and other neurological disorders.
In conclusion, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound acts as a selective dopamine D3 receptor antagonist and has been found to have a range of biochemical and physiological effects. While there are advantages and limitations to using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments, there are several future directions for research that may lead to the development of new treatments for addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine involves a series of chemical reactions. The first step involves the reaction between pyridine-4-carboxylic acid and piperidine to form 1-piperidin-4-ylpyridine-4-carboxylic acid. The next step involves the reaction of this compound with N-methyl-4-bromobenzylamine to form N-methyl-N-(4-bromobenzyl)-1-piperidin-4-ylpyridine-4-carboxamide. The final step involves the reduction of this compound using sodium borohydride to form N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine.
Aplicaciones Científicas De Investigación
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of potential applications in scientific research. One area of research where N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been studied is in the field of neuroscience. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have an effect on the release of dopamine in the brain, which has implications for the treatment of neurological disorders such as Parkinson's disease. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been studied as a potential treatment for addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
Propiedades
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12(14-5-9-16-10-6-14)17(2)11-13-3-7-15-8-4-13/h5-6,9-10,12-13,15H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMCVJQZJCLSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)CC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.